molecular formula C21H21NO5 B1227128 N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(6-methoxy-3-benzofuranyl)-N-methylacetamide

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(6-methoxy-3-benzofuranyl)-N-methylacetamide

Cat. No.: B1227128
M. Wt: 367.4 g/mol
InChI Key: YGRYTBJASIUBJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(6-methoxy-3-benzofuranyl)-N-methylacetamide is a benzodioxine.

Scientific Research Applications

Bioactive Compound Synthesis

Compounds bearing sulfamoyl and acetamoyl groups, including derivatives of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(6-methoxy-3-benzofuranyl)-N-methylacetamide, have been synthesized for various biological activities. These derivatives have shown promise as cholinesterase inhibitors and moderately effective antibacterial agents. Computational docking against acetyl cholinesterase, butyryl cholinesterase, and lipoxygenase showed significant interactions, correlating well with experimental data (Irshad et al., 2014).

Antibacterial and Antifungal Agents

Derivatives of this compound have been explored as promising antibacterial and antifungal agents. These derivatives, particularly the compound 2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide, displayed good antimicrobial potential with low hemolytic activity, indicating their suitability for therapeutic applications (Abbasi et al., 2020).

Anti-Diabetic Potential

These compounds have also been synthesized and evaluated for their anti-diabetic potentials. A series of new derivatives showed weak to moderate inhibitory activities against α-glucosidase enzyme, suggesting potential therapeutic benefits for type-2 diabetes management (Abbasi et al., 2023).

Lipoxygenase Inhibition

Another research focus is on the synthesis of new sulfonamides bearing the 1,4-benzodioxin ring for potential use as therapeutic agents for inflammatory ailments. Some synthesized molecules displayed decent inhibition against the lipoxygenase enzyme, underlining their potential in curing inflammatory and associated diseases (Abbasi et al., 2017).

Properties

Molecular Formula

C21H21NO5

Molecular Weight

367.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(6-methoxy-1-benzofuran-3-yl)-N-methylacetamide

InChI

InChI=1S/C21H21NO5/c1-22(11-16-13-26-18-5-3-4-6-19(18)27-16)21(23)9-14-12-25-20-10-15(24-2)7-8-17(14)20/h3-8,10,12,16H,9,11,13H2,1-2H3

InChI Key

YGRYTBJASIUBJP-UHFFFAOYSA-N

Canonical SMILES

CN(CC1COC2=CC=CC=C2O1)C(=O)CC3=COC4=C3C=CC(=C4)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(6-methoxy-3-benzofuranyl)-N-methylacetamide
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N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(6-methoxy-3-benzofuranyl)-N-methylacetamide
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N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(6-methoxy-3-benzofuranyl)-N-methylacetamide
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N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(6-methoxy-3-benzofuranyl)-N-methylacetamide
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N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(6-methoxy-3-benzofuranyl)-N-methylacetamide
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N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(6-methoxy-3-benzofuranyl)-N-methylacetamide

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